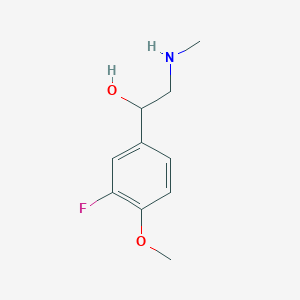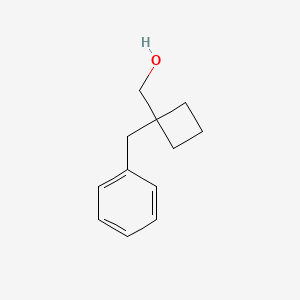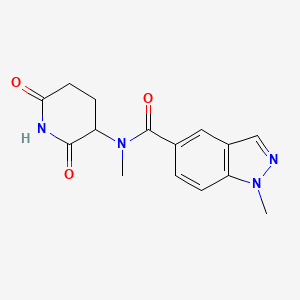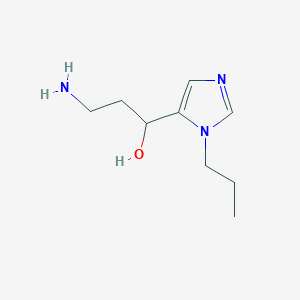
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluoro and methoxy group on the phenyl ring, along with a methylamino group attached to the ethan-1-ol backbone
Métodos De Preparación
The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with nitromethane to form the corresponding nitrostyrene This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine
In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or continuous flow synthesis, to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Reductive Amination: This reaction involves the conversion of aldehydes or ketones to amines using reducing agents like sodium cyanoborohydride (NaBH3CN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating receptor activity.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Synthetic Organic Chemistry: The compound is utilized in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(3-Fluoro-4-methoxyphenyl)-2-(methylamino)ethan-1-ol can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)-2-aminoethanol: Lacks the methylamino group, which may result in different pharmacological properties.
1-(3-Fluoro-4-methoxyphenyl)-2-(ethylamino)ethan-1-ol: Contains an ethylamino group instead of a methylamino group, potentially altering its reactivity and biological activity.
1-(3-Fluoro-4-methoxyphenyl)-2-(dimethylamino)ethan-1-ol: Features a dimethylamino group, which may enhance its lipophilicity and membrane permeability.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
1-(3-fluoro-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14FNO2/c1-12-6-9(13)7-3-4-10(14-2)8(11)5-7/h3-5,9,12-13H,6H2,1-2H3 |
Clave InChI |
UTCCEOABDRSAJE-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC(=C(C=C1)OC)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[5.1.0]octan-8-amine hydrochloride](/img/structure/B13556514.png)




![Tert-butyl 3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13556536.png)




![1-Chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-olhydrochloride](/img/structure/B13556585.png)



